(3R)-3-Amino-3-cyclobutylpropanamide
Description
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-cyclobutylpropanamide |
InChI |
InChI=1S/C7H14N2O/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10)/t6-/m1/s1 |
InChI Key |
TYNJZLLZCYVHPI-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1CC(C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Cyclobutyl-Containing Precursors
Methodology:
One prominent approach involves the nucleophilic substitution or amination of cyclobutyl derivatives with suitable amine sources, followed by amide formation. This route often employs cyclobutyl halides or sulfonates as intermediates, which are then converted into amino derivatives via nucleophilic substitution with ammonia or amines.
- The cyclobutyl halide is prepared via cyclobutene ring-opening or halogenation.
- Purification typically involves chromatography or recrystallization.
Multi-Step Synthesis via Cyclobutylmethyl Precursors
Methodology:
This involves synthesizing a cyclobutylmethyl intermediate, which is then subjected to amination and subsequent amidation. The process utilizes cyclobutylmethyl halides or acids as starting materials.
- A notable method employs cyclobutylmethyl chloride reacted with ammonia to produce the amino intermediate, followed by coupling with acyl chlorides to form the amide.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclobutylmethyl chloride | Ammonia in ethanol | 60-70% | Patent SG177906A1 |
| 2 | Acyl chloride | Triethylamine, dichloromethane | 75-85% | Literature |
Asymmetric Synthesis Approaches
Methodology:
Chiral synthesis routes leverage asymmetric catalysis or chiral auxiliaries to selectively produce the (3R) enantiomer.
- Use of chiral catalysts such as BINOL-based phosphoric acids in amination steps has been explored, yielding enantiomeric excesses exceeding 90%.
| Catalyst | Conditions | Enantiomeric Excess | Reference |
|---|---|---|---|
| BINOL-phosphoric acid | Room temperature, toluene | >90% | Research study |
Purification and Characterization
Advanced purification techniques such as preparative chiral chromatography, recrystallization, and chromatography on silica or reverse-phase columns are employed to isolate the (3R) enantiomer with high purity. Characterization involves NMR, chiral HPLC, and mass spectrometry to confirm stereochemistry and purity.
Summary of Research Discoveries
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-cyclobutylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitrile derivatives, while reduction can produce primary amines.
Scientific Research Applications
(3R)-3-Amino-3-cyclobutylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-cyclobutylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxy-3-cyclobutylpropanamide: Similar structure but with a hydroxyl group instead of an amino group.
(3R)-3-Cyclobutylpropanamide: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
(3R)-3-Amino-3-cyclobutylpropanamide is unique due to its specific combination of a cyclobutyl ring and an amino group, which imparts distinct chemical and biological properties
Biological Activity
(3R)-3-Amino-3-cyclobutylpropanamide is a compound of interest in biochemical research due to its potential therapeutic applications and unique structural properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to an amino acid structure. This configuration allows for unique interactions with biological targets, making it a subject of study in various fields including medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function through:
- Enzyme Inhibition: It can inhibit enzyme activity by binding to active sites, potentially affecting metabolic pathways.
- Receptor Modulation: The compound may alter receptor functions, influencing signal transduction processes.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes, which could lead to therapeutic applications in conditions like cancer and inflammation. For instance, studies have shown its potential role in inhibiting arginase, an enzyme involved in the urea cycle, which has implications in cancer metabolism .
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound could exhibit anti-inflammatory effects. Its structural characteristics allow it to interfere with inflammatory pathways, although detailed mechanisms require further investigation.
3. Anticancer Potential
The compound's ability to modulate enzyme activities linked to cancer cell proliferation suggests potential as an anticancer agent. Research is ongoing to explore its efficacy against various cancer cell lines.
Table 1: Summary of Biological Activities
Research Applications
This compound has been explored for various applications:
- Medicinal Chemistry: As a building block for synthesizing more complex pharmaceuticals.
- Biochemical Research: Investigating amino acid metabolism and protein interactions.
- Material Science: Potential use in developing new materials due to its unique chemical properties.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3R)-3-Amino-3-cyclobutylpropanamide to achieve high yield and stereochemical purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Maintaining 0–5°C during amide coupling to minimize side reactions (e.g., racemization) .
- Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
- Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) ensure retention of the (3R) configuration .
- Purification : Use preparative HPLC with chiral columns to isolate enantiomerically pure product (>98% ee) .
- Validation : Confirm purity via chiral GC or HPLC, and characterize intermediates using -NMR and -NMR .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : -NMR (400 MHz) detects characteristic peaks for the cyclobutyl group (δ 1.8–2.2 ppm) and amide protons (δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 169.12 [M+H] .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
- Data Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| -NMR | δ 2.1 (cyclobutyl), δ 6.8 (amide NH) | Structural confirmation |
| HRMS | m/z 169.12 [M+H] | Molecular weight validation |
| HPLC | Retention time = 8.2 min (chiral column) | Purity assessment |
Q. How should researchers design initial biological assays to screen this compound for bioactivity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Cellular Uptake : Radiolabel the compound with and measure intracellular accumulation in HEK293 cells .
- Toxicity Screening : Use MTT assays in primary hepatocytes to rule out cytotoxicity at <10 µM .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Divergent results often stem from methodological variability. Address this by:
- Standardizing Assay Conditions : Use uniform buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HepG2 for liver-targeted studies) .
- Meta-Analysis : Compare datasets from receptor-binding studies (e.g., glutamate receptor affinity vs. kinase inhibition) to identify context-dependent activity .
- Computational Validation : Perform molecular docking to predict binding poses with conflicting targets (e.g., AutoDock Vina) .
Q. How can researchers investigate the role of stereochemistry in the compound’s interaction with biological targets?
- Methodological Answer :
- Synthesis of Enantiomers : Prepare (3S)-enantiomer via mirror-image synthetic routes and compare bioactivity .
- Circular Dichroism (CD) : Measure CD spectra to correlate stereochemistry with conformational stability in solution .
- Cryo-EM : Resolve ligand-receptor complexes (e.g., with NMDA receptors) to map stereospecific binding pockets .
Q. What methodologies enable structural modification of this compound to enhance metabolic stability?
- Methodological Answer :
- Prodrug Design : Introduce acetyl or PEG groups at the amino moiety to reduce renal clearance .
- Isotopic Labeling : Substitute or at metabolically vulnerable sites to track degradation pathways .
- In Silico Predictions : Use ADMET predictors (e.g., SwissADME) to identify sites prone to oxidative metabolism .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for kinase inhibition by this compound?
- Methodological Answer :
- Replicate Assays : Repeat experiments under identical conditions (e.g., ATP concentration, incubation time) .
- Control Compounds : Include reference inhibitors (e.g., Staurosporine) to validate assay sensitivity .
- Data Normalization : Express IC relative to baseline kinase activity in cell lysates .
Ethical and Methodological Considerations
Q. How can the 3R Principle (Replacement, Reduction, Refinement) be applied in animal studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
